Acetic acid, [(2-ethylhexyl)oxy]-
Overview
Description
Acetic acid, [(2-ethylhexyl)oxy]- is an organic compound with the molecular formula C10H20O3. It is a derivative of acetic acid where the hydrogen atom of the hydroxyl group is replaced by a 2-ethylhexyl group. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetic acid, [(2-ethylhexyl)oxy]- can be synthesized through the esterification of acetic acid with 2-ethylhexanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of acetic acid, [(2-ethylhexyl)oxy]- follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and controlled temperature to optimize the yield. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, [(2-ethylhexyl)oxy]- undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, reverting to acetic acid and 2-ethylhexanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the 2-ethylhexyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Acetic acid and 2-ethylhexanol.
Oxidation: Carboxylic acids or ketones.
Substitution: Various esters or amides, depending on the nucleophile used.
Scientific Research Applications
Acetic acid, [(2-ethylhexyl)oxy]- has several applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of various biological samples and as a component in certain biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of plasticizers, lubricants, and surfactants due to its chemical stability and compatibility with various materials.
Mechanism of Action
The mechanism of action of acetic acid, [(2-ethylhexyl)oxy]- involves its ability to participate in esterification and hydrolysis reactions. The ester bond is susceptible to cleavage under acidic or basic conditions, releasing acetic acid and 2-ethylhexanol. This property makes it useful in various chemical processes where controlled release of these components is desired.
Comparison with Similar Compounds
Similar Compounds
2-Ethylhexanoic acid: Another derivative of 2-ethylhexanol, used in similar applications but with different chemical properties.
Acetic acid, 2-ethylhexyl ester: A closely related compound with similar uses in industrial applications.
Uniqueness
Acetic acid, [(2-ethylhexyl)oxy]- is unique due to its specific ester structure, which imparts distinct chemical properties such as solubility, reactivity, and stability. These properties make it suitable for specialized applications in various fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-(2-ethylhexoxy)acetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-3-5-6-9(4-2)7-13-8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKVIEVGEWNVBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70470019 | |
Record name | Acetic acid, [(2-ethylhexyl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70470019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79962-88-2 | |
Record name | Acetic acid, [(2-ethylhexyl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70470019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.